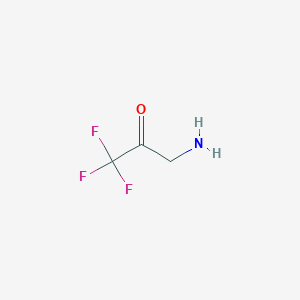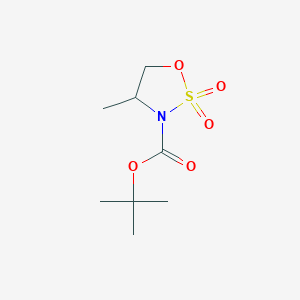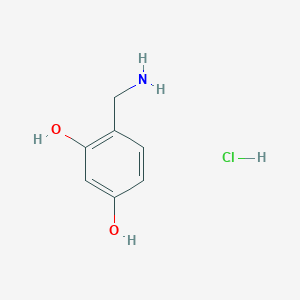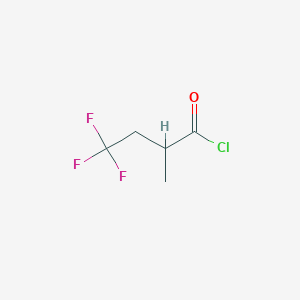
(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane
説明
(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane, or (R)-DPPAB, is a chiral phosphine ligand widely used in asymmetric synthesis. It is a versatile reagent that can be used to catalyze a variety of chemical reactions, including enantioselective conjugate additions, hydrogenations, and cyclopropanations. Additionally, (R)-DPPAB has been used to synthesize pharmaceuticals, natural products, and other organic compounds.
科学的研究の応用
Asymmetric Catalysis
(R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane and its derivatives play a crucial role in asymmetric catalysis. For instance, Köllner and Togni (2001) synthesized dendrimers containing chiral ferrocenyl diphosphines derived from functionalized Josiphos derivatives, which included a compound similar to (R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane. These dendrimers were used in Rh-catalyzed hydrogenation, Pd-catalyzed allylic substitution, and Rh-catalyzed hydroboration of styrene, showing significant selectivity in these reactions (Köllner & Togni, 2001).
Hydrogenation Catalysts
The compound and its analogues are also employed as ligands in hydrogenation catalysts. For instance, Cesarotti et al. (1983) discussed aminophosphine-phosphinite rhodium complexes derived from natural amino alcohols, which included ligands related to (R)-1-(Diphenylphosphino)-2-amino-3,3-dimethylbutane. These complexes were effective as homogeneous hydrogenation catalysts (Cesarotti et al., 1983).
Enantioselective Catalysis
Bianchini et al. (2001) reported the use of C1-symmetric diphosphine, closely related to the compound , in combination with Ru(II), Rh(I), Ir(I), and Pd(II) ions for various homogeneous asymmetric reactions. This included the hydrogenation of dimethyl itaconate and methyl 2-acetamidocinnamate, indicating its applicability in enantioselective catalysis (Bianchini et al., 2001).
Peptide Chemistry
In peptide chemistry, Chantreux et al. (1984) described the use of a similar 2-(diphenylphosphino) ethyl group for carboxyl-protection of amino acids or peptides. This demonstrates its utility in protecting sensitive functional groups during peptide synthesis (Chantreux et al., 1984).
Synthesis of Amino Acids
The compound and its derivatives have also been used in the asymmetric synthesis of amino acids. For instance, Aydemir et al. (2009) discussed the creation of ruthenium(II) complexes based on N3,N3′-bis(diphenylphosphino) ligands that were employed for the transfer hydrogenation of aromatic ketones (Aydemir et al., 2009).
特性
IUPAC Name |
(2R)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNMEAXYLJQRV-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Phenylsulfonyl)methyl]aniline](/img/structure/B3100196.png)

![tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B3100207.png)



![(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B3100218.png)



![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B3100247.png)


